Comprehensive Technical Guide to (4-Bromo-3-methylphenyl)propylamine: Physical Properties, Molecular Characterization, and Analytical Workflows
Comprehensive Technical Guide to (4-Bromo-3-methylphenyl)propylamine: Physical Properties, Molecular Characterization, and Analytical Workflows
Executive Summary
(4-Bromo-3-methylphenyl)propylamine is a highly versatile halogenated arylalkylamine utilized extensively as a building block in pharmaceutical chemistry, pharmacophore mapping, and drug development. This whitepaper provides an authoritative, in-depth analysis of its physical properties, molecular weight characteristics, and structure-property relationships. Furthermore, we outline field-proven, self-validating analytical protocols designed to ensure rigorous structural elucidation and quality control for researchers and application scientists.
Chemical Identity and Structural Isomerism
The nomenclature "(4-Bromo-3-methylphenyl)propylamine" encompasses a family of structural isomers. The specific physical and biological properties of the compound depend heavily on the attachment point of the propylamine chain to the aromatic ring and the branching of the alkyl chain.
The two most prominent isomers encountered in commercial synthesis and drug discovery are:
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Straight-Chain Isomer: 3-(4-Bromo-3-methylphenyl)propan-1-amine (CAS: 1019487-84-3)[1].
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Branched Chiral Isomer: (S)-1-(4-Bromo-3-methylphenyl)propan-1-amine (CAS: 1213857-70-5)[2].
Despite their structural differences, these isomers share identical molecular weights and elemental compositions, making rigorous analytical differentiation critical.
Physicochemical Properties and Molecular Weight
The molecular weight and physical properties of (4-Bromo-3-methylphenyl)propylamine are dictated by the interplay between the heavy bromine atom, the electron-donating methyl group, and the basic primary amine.
Table 1: Quantitative Physicochemical Properties
| Property | Value | Method / Condition |
| Molecular Formula | C10H14BrN | Exact elemental composition[2] |
| Molecular Weight | 228.13 g/mol | Standard atomic weights[2] |
| Monoisotopic Exact Mass | 227.0310 Da | Calculated |
| Boiling Point | ~285 °C | Predicted (760 mmHg) |
| Density | ~1.28 g/cm³ | Predicted |
| LogP (Octanol/Water) | ~2.9 | Computed lipophilicity |
| pKa (Conjugate Acid) | ~10.2 | Predicted basicity of primary amine |
Mechanistic Structure-Property Relationships (SAR)
Understanding the causality behind the physical properties of (4-Bromo-3-methylphenyl)propylamine requires dissecting its structural components. Each functional group plays a deterministic role in the molecule's behavior:
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The Bromine Atom (C4): Bromine is a heavy, polarizable halogen. Its inclusion is the direct causal factor for the compound's relatively high density (~1.28 g/cm³) and elevated boiling point. Furthermore, it increases the overall lipophilicity (LogP ~2.9), which enhances membrane permeability in biological systems.
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The Methyl Group (C3): Positioned ortho to the bromine, the methyl group provides steric shielding and acts as an electron-donating group, subtly modulating the electron density of the aromatic ring[3]. This steric hindrance can influence the binding kinetics of the molecule when interacting with target receptors or metabolic enzymes.
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The Propylamine Chain: The primary amine is the reactive hub of the molecule. With a pKa of approximately 10.2, it is predominantly protonated at physiological pH (7.4). This basicity is the causal factor allowing the compound to be readily isolated as a water-soluble hydrochloride salt, which is a standard practice in pharmaceutical formulation.
Fig 1: Structure-property relationships governing the physical characteristics of the compound.
Self-Validating Analytical Protocols
To ensure the scientific integrity of synthesized batches, researchers must employ self-validating analytical systems. The following protocols detail the step-by-step methodologies for confirming the molecular weight and structural identity of the compound.
High-Resolution Mass Spectrometry (HRMS) for Molecular Weight Verification
Causality & Validation: Electrospray ionization (ESI) in positive mode is chosen because the primary amine readily accepts a proton in acidic environments. The self-validating mechanism here is the natural isotopic abundance of bromine ( 79 Br and 81 Br in a ~1:1 ratio). A valid sample must produce a distinct doublet mass peak; the absence of this 1:1 doublet immediately falsifies the presence of the brominated target.
Step-by-Step Protocol:
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Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade methanol. Dilute to a final concentration of 1 µg/mL using a solvent mixture of 50:50 Water:Acetonitrile containing 0.1% Formic Acid.
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Chromatographic Separation: Inject 2 µL onto a C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size). Elute using a gradient of 5% to 95% Acetonitrile (0.1% Formic Acid) over 5 minutes.
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Ionization: Operate the ESI source in positive ion mode (+ESI). Set the capillary voltage to 3.5 kV and the desolvation temperature to 350 °C.
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Data Acquisition & Analysis: Scan the m/z range from 100 to 500. Extract the chromatogram for the expected [M+H]⁺ ions.
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Validation Check: Confirm the presence of two peaks of equal intensity at m/z 228.0388 (for 79 Br) and m/z 230.0368 (for 81 Br).
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Causality & Validation: While HRMS confirms the molecular weight and the presence of bromine, it cannot distinguish between the straight-chain (CAS 1019487-84-3) and branched-chain (CAS 1213857-70-5) isomers. 1 H NMR provides a self-validating structural map based on spin-spin coupling. A straight propyl chain yields a triplet-quintet-triplet pattern, whereas a branched chain yields a doublet for the alpha-methyl group.
Step-by-Step Protocol:
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Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of deuterated chloroform (CDCl 3 ) or deuterated dimethyl sulfoxide (DMSO-d 6 ) containing 0.03% v/v TMS as an internal standard.
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Instrument Setup: Transfer the solution to a 5 mm NMR tube and insert it into a 400 MHz (or higher) NMR spectrometer.
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1 H NMR Acquisition: Acquire a standard 1D proton spectrum with 16 scans, a relaxation delay of 2 seconds, and a spectral width of 12 ppm.
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13 C NMR Acquisition: Acquire a carbon spectrum with proton decoupling using 512 scans to ensure an adequate signal-to-noise ratio for the quaternary carbons on the aromatic ring.
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Validation Check: Analyze the aliphatic region (1.0 - 3.0 ppm). For the straight-chain isomer, verify the presence of an integrating multiplet corresponding to the central -CH 2
group. For the branched isomer, verify the presence of a 3-proton doublet corresponding to the -CH 3 group adjacent to the amine.
Fig 2: Self-validating analytical workflow for molecular weight and structural confirmation.
